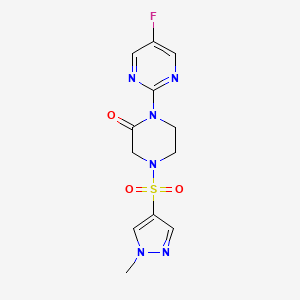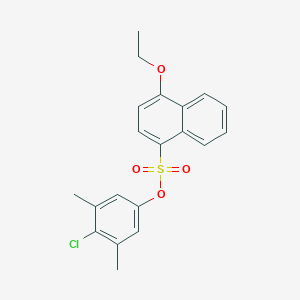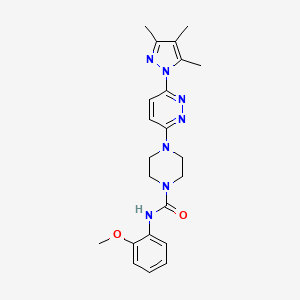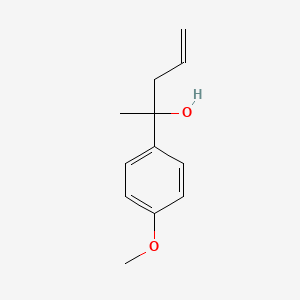
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is a potent inhibitor of several enzymes and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one involves the inhibition of several enzymes, including PARP-1, CDKs, and ATR. This inhibition leads to the disruption of various cellular processes such as DNA repair, cell cycle regulation, and inflammation, ultimately resulting in the death of cancer cells and suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit inflammation, and suppress the immune response. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one in lab experiments include its potent inhibitory activity against several enzymes, its favorable pharmacokinetic profile, and its low toxicity. However, its limitations include the need for further studies to determine its efficacy and safety in humans and the potential for off-target effects.
Future Directions
There are several future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one. These include:
1. Further studies to determine its efficacy and safety in humans
2. Investigation of its potential applications in the treatment of other diseases such as autoimmune diseases and neurodegenerative diseases
3. Development of more potent and selective inhibitors of the enzymes targeted by this compound
4. Investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, this compound is a promising compound with potential applications in the treatment of various diseases. Its potent inhibitory activity against several enzymes, favorable pharmacokinetic profile, and low toxicity make it an attractive candidate for further research. However, further studies are needed to determine its efficacy and safety in humans and to explore its potential applications in combination with other drugs.
Synthesis Methods
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one involves several steps, including the reaction of 5-Fluoropyrimidine-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with 1-methyl-4-piperidone and sulfonyl chloride. The final product is obtained by purification through column chromatography.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one has been extensively studied for its potential applications in the treatment of cancer, inflammation, and autoimmune diseases. It has been shown to inhibit several enzymes, including PARP-1, CDKs, and ATR, which are involved in various cellular processes such as DNA repair, cell cycle regulation, and inflammation.
properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O3S/c1-17-7-10(6-16-17)23(21,22)18-2-3-19(11(20)8-18)12-14-4-9(13)5-15-12/h4-7H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXERVYHSSGFYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008430.png)
![3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B3008435.png)
![2-Chloro-1-[4-(2,2-difluoroethyl)-3-ethylpiperazin-1-yl]ethanone](/img/structure/B3008436.png)



![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide](/img/structure/B3008440.png)
![1,7-dimethyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008442.png)
![3-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B3008443.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B3008444.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3008446.png)